Articaine-d7 (hydrochloride)

Description

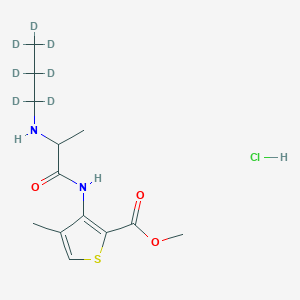

Structure

2D Structure

Properties

Molecular Formula |

C13H21ClN2O3S |

|---|---|

Molecular Weight |

327.88 g/mol |

IUPAC Name |

methyl 3-[2-(1,1,2,2,3,3,3-heptadeuteriopropylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C13H20N2O3S.ClH/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4;/h7,9,14H,5-6H2,1-4H3,(H,15,16);1H/i1D3,5D2,6D2; |

InChI Key |

GDWDBGSWGNEMGJ-DPZRQFKLSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl |

Canonical SMILES |

CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl |

Origin of Product |

United States |

Articaine D7 Hydrochloride : a Specialized Isotopic Variant for Research

The Role of Articaine (B41015) as a Reference Amide Local Anesthetic in Biomedical Research

Articaine is an amide-type local anesthetic that has gained significant popularity in dental procedures worldwide. drugbank.comwikipedia.org It is often compared to lidocaine (B1675312), which has long been considered the "gold standard" in local anesthesia. nih.govnationalelfservice.netnih.gov Articaine's unique chemical structure, which includes a thiophene (B33073) ring instead of a benzene (B151609) ring and an ester group, contributes to its distinct pharmacological properties. wikipedia.orgnih.govsmolecule.com

Numerous studies have established articaine as a safe and effective local anesthetic for various dental and medical procedures. nih.govjcu.edu.aunih.gov Its efficacy has been demonstrated in local infiltration, peripheral nerve blocks, and regional anesthesia. nih.govnih.gov In comparative trials, articaine has shown to be at least as effective as, and in some cases superior to, other local anesthetics like lidocaine. nationalelfservice.netjcu.edu.aunih.gov For instance, meta-analyses have indicated that articaine is more likely to achieve successful anesthesia than lidocaine in routine dental treatments, particularly in mandibular infiltrations. wikipedia.orgnationalelfservice.netjcu.edu.aunih.gov

The rapid metabolism of articaine, due to the hydrolysis of its ester group by plasma esterases, results in a shorter half-life (approximately 20 minutes) and a reduced risk of systemic toxicity compared to other amide anesthetics. wikipedia.orgsmolecule.comnih.gov This favorable pharmacokinetic profile, along with its high protein binding (around 94%), contributes to its efficacy and safety. nih.govnih.gov These well-documented properties make articaine an important reference compound in biomedical research for the development and evaluation of new local anesthetics. smolecule.com

Table 1: Comparison of Anesthetic Efficacy: Articaine vs. Lidocaine

| Anesthetic Technique | Odds Ratio (95% CI) favoring Articaine | Significance (P-value) | Reference |

| Overall | 2.17 (1.50 to 3.15) | < 0.0001 | nih.gov |

| Mandibular Blocks | 1.50 (1.14 to 1.98) | 0.004 | nih.gov |

| All Infiltrations | 2.78 (1.61 to 4.79) | 0.0002 | nih.gov |

Strategic Rationale for the Deuteration of Articaine in Investigative Contexts

The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), is a common strategy in pharmaceutical research to create isotopically labeled internal standards for analytical and metabolic studies. The primary reason for deuterating articaine to create Articaine-d7 is to facilitate its use in quantitative bioanalysis, particularly in pharmacokinetic studies. smolecule.com

When a biological sample (such as blood, plasma, or urine) is analyzed using techniques like mass spectrometry, the deuterated compound (Articaine-d7) can be easily distinguished from the non-deuterated drug (articaine) due to its higher mass. This allows Articaine-d7 to serve as an ideal internal standard. An internal standard is a known concentration of a substance added to a sample to correct for any loss of analyte during sample preparation and analysis. The use of a stable isotope-labeled internal standard like Articaine-d7 is considered the gold standard in quantitative mass spectrometry because it behaves almost identically to the analyte of interest (articaine) during extraction and ionization, but is clearly distinguishable by the detector.

This precise quantification is crucial for accurately determining key pharmacokinetic parameters of articaine, such as its absorption, distribution, metabolism, and excretion (ADME). By tracing the metabolic fate of articaine, researchers can gain a deeper understanding of its biotransformation pathways and identify its metabolites. smolecule.com This information is vital for assessing the drug's safety profile and understanding any potential for drug-drug interactions. Furthermore, the use of deuterated standards can enhance the sensitivity and accuracy of toxicological research by enabling detailed analysis of the metabolic pathways associated with local anesthetics. smolecule.com

Structural Isotopic Modification in Articaine-d7

Articaine-d7 is a molecule in which seven hydrogen atoms of the articaine structure have been replaced with deuterium atoms. This specific isotopic labeling does not significantly alter the fundamental chemical and biological properties of the molecule. smolecule.com The mechanism of action, which involves the reversible blockade of sodium channels in nerve membranes to inhibit the transmission of pain signals, remains the same as that of non-deuterated articaine. smolecule.com

The key difference lies in the mass of the molecule, which is increased by the presence of the seven deuterium atoms. This mass difference is the basis for its utility in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). In these methods, the mass-to-charge ratio of ions is measured, allowing for the clear differentiation and independent quantification of Articaine-d7 and articaine, even when they are present in the same complex biological matrix.

While the primary purpose of deuteration is for analytical tracking, it is worth noting that in some instances, deuteration can slightly alter the rate of metabolic reactions due to the "kinetic isotope effect." The bond between deuterium and carbon is stronger than the bond between hydrogen and carbon, which can sometimes lead to a slower rate of metabolism if the C-H bond is broken in a rate-determining step of a metabolic pathway. However, in the case of Articaine-d7, it is primarily utilized as an internal standard where this effect is accounted for in the analytical methodology. smolecule.com

Advanced Synthetic Methodologies for Deuterated Articaine

Stereoselective Deuteration Techniques for Articaine-d7

The synthesis of Articaine-d7, which possesses a chiral center at the alpha-position to the secondary amine, necessitates synthetic methods that can control the stereochemical outcome of the deuteration process. Stereoselective deuteration is crucial to ensure that the desired enantiomeric or diastereomeric form of the deuterated drug is obtained, as different stereoisomers can exhibit varied pharmacological activities and metabolic fates.

One promising approach for the stereoselective deuteration of the α-carbon in the propionamide (B166681) side chain of articaine (B41015) involves the use of transition metal catalysis. Research has demonstrated the direct and stereoretentive deuteration of primary amines using ruthenium-bMepi (bMepi = 1,3-(6'-methyl-2'-pyridylimino)isoindolate) complexes with heavy water (D₂O) as the deuterium (B1214612) source. nih.govacs.org This method achieves high deuterium incorporation (70-99%) at the α-carbon with complete retention of stereochemistry when an electron-deficient ruthenium catalyst is employed. nih.govacs.org The retention of the original stereochemistry is attributed to the strong binding of the intermediate imine to the ruthenium center and a rapid H/D exchange process relative to ligand dissociation. nih.gov This strategy could be adapted for Articaine-d7 synthesis, ensuring the integrity of the chiral center during deuterium incorporation.

Another strategy involves the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. While a direct application to Articaine-d7 is not extensively documented in publicly available literature, this general approach is a cornerstone of asymmetric synthesis and could be conceptually applied.

Catalytic Hydrogen-Deuterium Exchange Reactions

Catalytic hydrogen-deuterium (H-D) exchange reactions offer a powerful and atom-economical method for introducing deuterium into organic molecules. For a complex molecule like articaine, which contains both a thiophene (B33073) ring and an amide functional group, different catalytic systems can be employed to achieve site-selective deuteration.

Iridium-based catalysts have shown remarkable efficacy in directing hydrogen isotope exchange (HIE). The Kerr catalyst, a commercially available iridium complex, has been used for the highly selective HIE of unactivated C(sp³)–H bonds in aliphatic amides, achieving deuterium incorporations of up to 99%. nih.gov This method is highly regioselective for the β-position to the amide carbon. nih.gov Furthermore, iridium(I) N-heterocyclic carbene (NHC)/phosphine (B1218219) catalysts can selectively deuterate N-acetylindole at the C2 position under mild conditions, demonstrating the ability to target specific positions on a heterocyclic ring. acs.org Given that articaine possesses an amide linkage, these iridium-catalyzed systems could be employed to deuterate specific positions within its structure.

For the deuteration of the thiophene ring in articaine, silver-catalyzed H/D exchange reactions present a viable option. A method utilizing silver carbonate and a phosphine ligand has been developed for the deuteration of thiophene rings at the β-position using D₂O as the deuterium source. rsc.orgosti.gov This reaction is tolerant of various functional groups and can achieve high levels of deuterium incorporation. rsc.orgosti.gov This approach could be directly applied to deuterate the thiophene moiety of articaine.

A comparison of potential catalytic systems for the deuteration of articaine is presented in the table below.

| Catalyst System | Deuterium Source | Target Site on Articaine | Key Features |

| Ruthenium-bMepi | D₂O | α-carbon of the propionamide side chain | Stereoretentive, high deuterium incorporation. nih.govacs.org |

| Iridium (Kerr catalyst) | D₂ gas | β-position of the aliphatic amide chain | Highly selective, high deuterium incorporation. nih.gov |

| Iridium(I) NHC/phosphine | D₂ gas | Thiophene ring (e.g., C5 position) | Site-selective for heterocycles. acs.org |

| Silver carbonate/phosphine | D₂O | β-position of the thiophene ring | Tolerant of functional groups, uses readily available D₂O. rsc.orgosti.gov |

| Nanostructured Iron | D₂O | Thiophene ring and potentially other sites | Scalable, uses an inexpensive and abundant metal catalyst. nih.gov |

Electrochemical Approaches to Deuterium Incorporation

Electrochemical methods provide an alternative pathway for deuterium incorporation, often under mild conditions and without the need for strong chemical oxidants or reductants. These techniques rely on the generation of reactive intermediates at an electrode surface to facilitate the deuteration reaction.

One potential electrochemical strategy for deuterating the thiophene ring of articaine is through dehalogenative deuteration. This would involve the initial synthesis of a halogenated (e.g., brominated) articaine precursor. Subsequently, an electrochemical reduction in the presence of a deuterium source like D₂O can lead to the replacement of the halogen with a deuterium atom. This approach has been demonstrated for the debrominative hydrogenation/deuteration of 2-bromo-N-aryl acetamides using water or D₂O. rsc.org

More direct electrochemical deuteration methods are also being developed. A novel flow synthesis system utilizing a proton-conducting membrane has been reported for the electrochemical synthesis of deuterium-labeled compounds at ambient pressure and room temperature. bionauts.jp In this system, D₂O on the anode side provides the deuterium source, which is electrochemically transferred to the cathode side to react with the target compound. bionauts.jp This technology has been demonstrated for the deuteration of ibuprofen (B1674241) and could potentially be adapted for the synthesis of Articaine-d7. bionauts.jp

Considerations for Scalable Synthesis of Deuterated Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The transition from laboratory-scale synthesis to the large-scale industrial production of a deuterated API like Articaine-d7 (hydrochloride) presents a unique set of challenges and considerations. The primary goals are to ensure a robust, cost-effective, and reproducible process that consistently delivers a product of high purity and isotopic enrichment.

Key considerations include:

Process Robustness and Safety: The synthetic route must be reliable and safe to operate on a large scale. This includes minimizing the use of hazardous reagents and high-pressure/high-temperature conditions where possible. nih.gov

Catalyst Efficiency and Recovery: For catalytic methods, the cost, activity, and stability of the catalyst are critical. The ability to recover and reuse expensive transition metal catalysts is often a key economic driver. The use of heterogeneous catalysts or flow chemistry setups can facilitate catalyst separation. nih.govacs.org

Flow Chemistry: Continuous flow synthesis offers several advantages for the production of deuterated compounds, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling-up by extending the operation time. tn-sanso.co.jpcolab.ws Microwave-assisted flow synthesis has also been explored to improve reaction efficiency. tn-sanso.co.jp

Purification and Analysis: The final API must meet stringent purity specifications. The removal of residual catalysts, solvents, and byproducts is essential. Furthermore, specialized analytical techniques are required to accurately determine the level and position of deuterium incorporation. nih.gov

Recent developments in scalable deuteration methods, such as the use of nanostructured iron catalysts for the deuteration of (hetero)arenes on a kilogram scale, offer promising solutions to some of these challenges. nih.gov This particular method utilizes an air- and water-stable catalyst with inexpensive D₂O, making it an attractive option for industrial application. nih.gov

Sophisticated Analytical Characterization and Bioanalytical Quantification of Articaine D7

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Articaine-d7 Analysis

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable tools for the definitive identification and quantification of Articaine-d7 in complex biological matrices. These techniques offer unparalleled sensitivity and specificity, allowing for the precise measurement of the analyte even at very low concentrations.

Development and Validation of Quantitative Bioanalytical Assays

The development of a quantitative bioanalytical assay is a meticulous process that establishes a method's reliability for its intended purpose. researchgate.net For Articaine-d7, this involves creating and validating a method, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately measure its concentration in biological samples like plasma or serum. researchgate.netnih.gov The validation process assesses several key parameters to ensure the method is robust and reproducible.

Key validation parameters include:

Linearity: Establishing a concentration range where the instrument's response is directly proportional to the analyte's concentration. For articaine (B41015), linear calibration curves have been demonstrated over concentration ranges such as 78.1-5000 ng/mL and 0.02-2.56 mg/L, with determination coefficients (R²) consistently exceeding 0.996. nih.govfarmaciajournal.comresearchgate.netresearchgate.net

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. For articaine assays, accuracy is typically within ±15% (±20% for the lower limit of quantification), and both intra- and inter-assay precision are generally below 15%. nih.govfarmaciajournal.comresearchgate.netresearchgate.netnih.gov

Selectivity and Specificity: Ensuring that the method can differentiate the analyte from other components in the sample, such as metabolites or co-administered drugs. intertek.com This is achieved by analyzing blank matrix samples to confirm the absence of interfering peaks at the retention time of the analyte and internal standard. nih.gov

Recovery: Determining the efficiency of the extraction process in recovering the analyte from the biological matrix. Studies on articaine have reported extraction recoveries greater than 68-72%.

Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles and short-term room temperature stability. farmaciajournal.com

Articaine-d7 is the preferred internal standard in these assays because its chemical and physical properties are nearly identical to articaine, but its increased mass allows it to be distinguished by the mass spectrometer. This ensures that any variability during sample preparation and analysis affects both the analyte and the internal standard equally, leading to more accurate quantification.

Optimized Chromatographic Separation Parameters (e.g., LC-MS/MS)

Liquid chromatography (LC) is a critical component of the analytical process, as it separates Articaine-d7 and its non-deuterated counterpart, articaine, from other components in the biological sample before they enter the mass spectrometer. This separation is crucial for minimizing matrix effects and ensuring accurate quantification.

The most common LC technique used is reversed-phase high-performance liquid chromatography (HPLC). farmaciajournal.com In this method, a non-polar stationary phase (like a C8 or C18 column) is used with a polar mobile phase. farmaciajournal.comresearchgate.net The separation is based on the differential partitioning of the analytes between the two phases.

| Parameter | Description | Example Values for Articaine Analysis |

|---|---|---|

| Column | The stationary phase where separation occurs. | Kinetex® 100 x 3.0 mm, 1.7 µm particles; Gemini NX-18, 3.0 × 100 mm (3 μm particles); ODS Hypersil column (5 μm, 100mm × 3.0mm i.d.). farmaciajournal.comnih.govuliege.be |

| Mobile Phase | The solvent that carries the sample through the column. | A gradient of acetonitrile (B52724) and water, often with an additive like formic acid to improve peak shape and ionization efficiency. farmaciajournal.comresearchgate.netresearchgate.net |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically in the range of 0.2 to 0.4 mL/min. farmaciajournal.comresearchgate.netnih.gov |

| Column Temperature | Maintained at a constant temperature to ensure reproducible retention times. | Commonly set between 15°C and 28°C. farmaciajournal.comnih.gov |

| Injection Volume | The amount of prepared sample introduced into the LC system. | Usually a small volume, such as 1 µL. nih.gov |

The use of gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of compounds with a wide range of polarities. farmaciajournal.com For instance, a typical gradient might start with a higher percentage of the aqueous phase and gradually increase the organic phase to elute more non-polar compounds. farmaciajournal.com

Mass Spectrometric Detection Strategies and Ion Transitions

Following chromatographic separation, the analytes are introduced into the mass spectrometer for detection and quantification. Electrospray ionization (ESI) is a commonly used ionization technique for molecules like articaine, as it is a soft ionization method that typically produces protonated molecular ions [M+H]⁺. nih.gov

Tandem mass spectrometry (MS/MS) is employed for its high selectivity and sensitivity. In MS/MS, a specific precursor ion (the protonated molecule of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This process is known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). farmaciajournal.com

The choice of precursor and product ions is critical for the specificity of the assay. For articaine and its deuterated internal standard, Articaine-d7, the following ion transitions are often monitored:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Articaine | 285 | 86.58 | Not specified |

| Articaine | 284.84 | 86.26 | 15 |

| Articaine-d7 | 291.84 | 93.26 | 15 |

The collision energy is optimized to produce the most abundant and stable fragment ions, thereby maximizing the sensitivity of the method. farmaciajournal.com The detection is typically performed in the positive ion mode. nih.gov The use of MRM significantly reduces background noise and interferences, allowing for the accurate quantification of Articaine-d7 even in complex biological matrices. farmaciajournal.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, purity, and environment of molecules. It is particularly valuable in the study of deuterated compounds like Articaine-d7.

Applications in Structural Elucidation and Purity Assessment

NMR spectroscopy is a cornerstone for the structural elucidation of newly synthesized compounds, including isotopically labeled molecules. rsc.org By analyzing the NMR spectrum, researchers can confirm the chemical structure of Articaine-d7 and determine the specific positions of the deuterium (B1214612) atoms. This is crucial for verifying the successful synthesis of the deuterated analog.

Furthermore, NMR is an excellent tool for assessing the purity of a compound. rsc.orgcanada.ca Quantitative NMR (qNMR) can be used to determine the chemical purity of a sample with a high degree of accuracy. canada.ca It can also be used to determine the isotopic enrichment of a deuterated compound by comparing the integrals of the signals from the deuterated and non-deuterated positions. rsc.org This is essential for ensuring the quality of Articaine-d7 used as an internal standard in quantitative bioanalytical assays, as a high level of isotopic purity is required for accurate results. rsc.org Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), can provide even more detailed structural information by revealing the connectivity between different atoms in the molecule. nih.govacs.org

Utility of Deuterated Solvents in Spectroscopic Analysis

In NMR spectroscopy, especially ¹H NMR, the use of deuterated solvents is standard practice. simsonpharma.compharmaffiliates.com This is because a proton-containing solvent would produce a very large signal that would overwhelm the signals from the analyte, making the spectrum difficult to interpret. simsonpharma.compharmaffiliates.com Since deuterium resonates at a different frequency from protons, deuterated solvents are essentially "invisible" in a ¹H NMR spectrum. simsonpharma.com

Commonly used deuterated solvents in NMR include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and deuterium oxide (D₂O). simsonpharma.comirisotope.com The choice of solvent depends on the solubility of the analyte.

Beyond simply avoiding solvent interference, deuterated solvents serve several other important functions in NMR spectroscopy:

Field-Frequency Lock: Modern NMR spectrometers use the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability over the course of the experiment. This is crucial for obtaining high-resolution spectra. simsonpharma.compharmaffiliates.com

Chemical Shift Referencing: The known resonance frequency of the deuterium in the solvent can be used as a reference to calibrate the chemical shift axis of the spectrum. simsonpharma.com

Studying Solvent-Solute Interactions: The use of deuterated solvents can provide insights into the interactions between the solvent and the analyte, which can influence the chemical shifts and coupling constants observed in the NMR spectrum. synmr.in

The high purity and isotopic enrichment of deuterated solvents are critical for obtaining high-quality NMR data. simsonpharma.compharmaffiliates.com

The Indispensable Role of Articaine-d7 as an Internal Standard in Bioanalytical Science

Articaine-d7, the deuterium-labeled form of the local anesthetic articaine, holds a crucial position in modern bioanalytical research, particularly in pharmacokinetic studies. smolecule.com Its primary application is not as a therapeutic agent but as an internal standard (IS) in quantitative analyses, most notably in assays utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The structural similarity and mass difference between Articaine-d7 and the parent compound, articaine, allow for precise and accurate quantification of the analyte in complex biological matrices such as plasma. smolecule.comfarmaciajournal.com

Principles of Stable Isotope Labeled Internal Standards (SIL-IS)

The foundation of modern quantitative bioanalysis by mass spectrometry relies heavily on the use of internal standards to ensure accuracy and correct for variability during sample processing and analysis. scioninstruments.com A Stable Isotope Labeled Internal Standard (SIL-IS) is considered the gold standard for this purpose. scispace.comnih.gov

A SIL-IS is a compound where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com In the case of Articaine-d7, seven hydrogen atoms are replaced with deuterium. lgcstandards.com The key principle behind using a SIL-IS is that it is chemically and physically almost identical to the analyte of interest. lgcstandards.com This near-identical behavior means it experiences the same conditions throughout the analytical process, including extraction, derivatization, and ionization in the mass spectrometer's source. scioninstruments.comscispace.com

However, due to the isotopic labeling, the SIL-IS has a different mass-to-charge ratio (m/z) than the analyte, allowing the mass spectrometer to distinguish between the two. scioninstruments.com By adding a known amount of the SIL-IS to every sample, standard, and quality control (QC) sample, any loss or variation that occurs during sample preparation or instrumental analysis will affect both the analyte and the internal standard proportionally. The ratio of the analyte's response to the IS's response is used for quantification, effectively canceling out potential errors and compensating for matrix effects and instrumental drift. scioninstruments.comlgcstandards.com

Several factors are critical for a good SIL-IS: acanthusresearch.com

Stability of the Label: The isotopes must be placed in positions on the molecule where they are not prone to exchange with protons from the solvent or matrix.

Mass Difference: A sufficient mass difference (generally three or more mass units for small molecules) is required to prevent spectral overlap between the analyte and the IS. acanthusresearch.com

Isotopic Purity: The SIL-IS should be free from the unlabeled analyte to avoid interference and ensure accurate measurement, especially at the lower limits of quantification. acanthusresearch.com

Methodological Validation Criteria for Bioanalytical Assays Employing Articaine-d7

For a bioanalytical method to be considered reliable and reproducible for regulatory submissions, it must undergo a rigorous validation process. fda.gov Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines that outline the essential parameters to be evaluated. bohrium.combioanalysisforum.jppharmacompass.comeuropa.eu When using Articaine-d7 as an internal standard for the quantification of articaine, the validation process must demonstrate the method's performance according to these established criteria.

Selectivity and Specificity

In bioanalytical terms, selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. nih.govresearchgate.net Specificity is the ability to assess the analyte unequivocally, without interference from these other components. loesungsfabrik.deresearchgate.net While sometimes used interchangeably, selectivity is often preferred in the context of chromatography, where the method must distinguish between multiple compounds. loesungsfabrik.dechromforum.org

To validate selectivity, at least six independent sources of the biological matrix (e.g., human plasma) are analyzed without the analyte to check for interferences at the retention time of the analyte and the internal standard (Articaine-d7). researchgate.net

Table 1: Acceptance Criteria for Selectivity

| Parameter | Acceptance Limit |

|---|---|

| Interference with Analyte | Response in blank samples should be less than 20% of the response at the Lower Limit of Quantification (LLOQ). researchgate.net |

Linearity and Calibration Curve Performance

The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. au.dk A curve is generated by preparing a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte and a constant concentration of the internal standard (Articaine-d7). farmaciajournal.comau.dk

A typical calibration curve consists of:

A blank sample (matrix processed without IS).

A zero sample (matrix processed with IS).

A minimum of six to eight non-zero concentration levels spanning the expected range of the study samples. au.dk

The simplest regression model that adequately describes the concentration-response relationship should be used, with a weighting factor often applied to ensure accuracy at the lower end of the curve. researchgate.net

Table 2: Acceptance Criteria for Calibration Curve

| Parameter | Acceptance Limit |

|---|---|

| Deviation of Standards | At least 75% of the non-zero standards must be within ±15% of their nominal (theoretical) value. youtube.com |

| Deviation at LLOQ | The standard at the LLOQ must be within ±20% of its nominal value. au.dkyoutube.com |

In a study developing a method for the simultaneous detection of articaine and other anesthetics, a nine-point calibration curve was used with Articaine-d7 as the internal standard, demonstrating excellent linearity (r² > 0.999). researchgate.net

Accuracy and Precision Assessment

Accuracy and precision are the cornerstones of method validation, demonstrating the closeness of measured values to the nominal value and to each other, respectively. nih.govfda.gov

Accuracy refers to the degree of agreement between the mean value determined by the assay and the true nominal value. It is expressed as a percentage of the nominal value. au.dknih.gov

Precision describes the closeness of individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (%RSD). bohrium.comau.dk

These parameters are evaluated by analyzing Quality Control (QC) samples at a minimum of three (or four, per recent FDA guidance) concentration levels: low, medium, and high, covering the range of the calibration curve. fda.govnih.gov The analysis is performed on multiple replicates (e.g., five) within the same run (intra-run) and on different days (inter-run) to assess both intra-day and inter-day accuracy and precision. au.dk

Table 3: General Acceptance Criteria for Accuracy and Precision

| Parameter | QC Samples (Low, Mid, High) | LLOQ Sample |

|---|---|---|

| Accuracy (Mean concentration) | Within ±15% of the nominal value. au.dk | Within ±20% of the nominal value. au.dk |

| Precision (CV or %RSD) | Should not exceed 15%. au.dk | Should not exceed 20%. au.dk |

Lower Limits of Quantification (LLOQ) and Detection (LLOD)

The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be reliably and reproducibly quantified with acceptable accuracy and precision. au.dk It is a critical parameter as it defines the lower end of the reportable range of the assay.

The Lower Limit of Detection (LLOD) is the lowest concentration of analyte that can be detected by the analytical instrument but not necessarily quantified with acceptable accuracy and precision.

For an analyte concentration to be accepted as the LLOQ, it must meet the following criteria: au.dk

The analyte response at the LLOQ should be at least five times the response of a blank sample.

The analyte peak should be identifiable and discrete.

The precision (%CV) of replicate measurements at the LLOQ should not exceed 20%.

The accuracy of replicate measurements at the LLOQ should be within 80% to 120% (or ±20%) of the nominal value.

Matrix Effects and System Carry-over Evaluation

In quantitative bioanalysis using LC-MS/MS, the "matrix effect" refers to the alteration of ionization efficiency for an analyte due to co-eluting, undetected components from the biological sample matrix (e.g., plasma, urine). eijppr.comnih.gov These effects, which can manifest as ion suppression or enhancement, are a significant source of imprecision and inaccuracy in bioanalytical methods. eijppr.comcore.ac.uk Consequently, regulatory guidelines mandate the thorough evaluation of matrix effects during method validation. eijppr.com

The assessment typically involves comparing the peak response of an analyte in a post-extraction spiked biological sample to the response of the analyte in a pure solution at the same concentration. nih.gov For Articaine-d7, which serves as an internal standard, its primary role is to compensate for any matrix effects experienced by the target analyte, articaine. Therefore, the evaluation ensures that the matrix effect for articaine is consistent and tracked by Articaine-d7.

A study validating a method for the simultaneous detection of articaine and other anesthetics utilized Articaine-d7 as an internal standard and evaluated the matrix effect in six individual human plasma sources. farmaciajournal.com The findings indicated that for most standard plasma samples, the normalized matrix effect was within the acceptable range of 87.4% to 106.0%. farmaciajournal.com However, in plasma samples characterized by haemolysis, lipemia, and hyperbilirubinemia, a more significant matrix effect was observed, reaching up to 159%, indicating ion enhancement. farmaciajournal.com This highlights the necessity of testing matrix effects in various types of biological matrices to ensure method robustness.

| Plasma Type | Normalized Matrix Effect Range (%) | Reference |

|---|---|---|

| Standard Human Plasma (n=6) | 87.4 - 106.0 | farmaciajournal.com |

| Plasma with Haemolysis, Lipemia, or Hyperbilirubinemia | Up to 159 | farmaciajournal.com |

System carry-over is another critical parameter evaluated during method validation. It assesses the potential for residual analyte from a high-concentration sample to affect the measurement of a subsequent, low-concentration sample. This is typically evaluated by injecting a blank sample immediately after the highest concentration standard. The absence of a significant peak at the retention time of the analyte (and internal standard like Articaine-d7) in the blank sample confirms that carry-over is negligible and will not compromise the integrity of the results.

Analyte Stability in Biological Matrices

Ensuring the stability of an analyte in a given biological matrix under various storage and processing conditions is fundamental to the reliability of quantitative bioanalytical data. Stability evaluations for methods employing Articaine-d7 as an internal standard are performed on the parent analyte, articaine, as the stability of the deuterated standard is expected to mirror that of the analyte. These tests are designed to simulate the conditions that samples may undergo from the point of collection to the final analysis.

Key stability assessments include:

Freeze-Thaw Stability: This test evaluates the impact of repeated freezing and thawing cycles on the analyte's concentration. Biological samples are often frozen for storage and thawed before analysis, making this a crucial test.

Short-Term (Bench-Top) Stability: This assesses the stability of the analyte in the matrix at room temperature for a period that mimics the sample preparation and handling time.

Long-Term Stability: This evaluation determines the maximum duration for which samples can be stored at a specified temperature (e.g., -20°C or -80°C) without significant degradation of the analyte.

In a validation study, the freeze-thaw stability of articaine was assessed over three cycles, with each cycle lasting 24 hours. The results demonstrated good stability, with the percentage deviation from the nominal concentration falling within a narrow range.

| Analyte | Stability Range (% Change) | Reference |

|---|---|---|

| Articaine | -8.7 to +8.8 | farmaciajournal.com |

| Articainic Acid (Metabolite) | -9.0 to +12.8 | farmaciajournal.com |

| Lidocaine (B1675312) (Comparative Analyte) | -10.6 to +14.7 | farmaciajournal.com |

| Monoethylglycinexylidide (MEGX) (Metabolite) | -13.8 to +6.6 | farmaciajournal.com |

The data from these stability tests for articaine confirms that under the tested conditions, the analyte does not undergo significant degradation. farmaciajournal.com This ensures that the measured concentrations in study samples accurately reflect the true in vivo concentrations at the time of collection. The stability of Articaine-d7 is inferred to be equivalent, validating its use as a reliable internal standard for quantitative analysis.

Investigation of Articaine D7 Metabolism and Mechanistic Pathways

In Vitro Metabolic Studies of Articaine-d7

In vitro studies are fundamental to characterizing the metabolic profile of a drug candidate without the complexities of a full biological system. For articaine (B41015), and by extension its deuterated form, these studies focus on its breakdown in controlled laboratory environments that mimic physiological conditions.

Kinetic Analysis of Articaine-d7 Biotransformation (e.g., Michaelis-Menten Kinetics)

The enzymatic hydrolysis of articaine follows Michaelis-Menten kinetics, meaning the rate of the reaction is saturable at higher concentrations of the drug. nih.gov In vitro studies with non-deuterated articaine have determined the kinetic parameters of this biotransformation. The Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum, and the maximum reaction rate (Vmax) are pH-dependent. nih.gov

While specific kinetic studies exclusively on Articaine-d7 are not widely published, the data from non-deuterated articaine provides a robust baseline. The use of a deuterated standard is critical in these kinetic experiments to distinguish the analyte from other substances in the biological matrix. It is important to note the potential for a "deuterium kinetic isotope effect," where the heavier deuterium (B1214612) atoms can sometimes lead to a slightly slower rate of metabolism compared to the non-deuterated compound. This potential difference is a key consideration in comparative metabolic assessments.

| Parameter | Value (at pH 7.2) | Value (at pH 8.2) |

| Km (Michaelis constant) | 22.1 µg/mL | 175 µg/mL |

| Vmax (Maximum reaction rate) | 0.17 µg/mL/min | 2.1 µg/mL/min |

| Kinetic parameters for the in vitro metabolism of non-deuterated articaine by serum esterases. Data from nih.gov. |

Identification and Quantification of Deuterated Metabolites (e.g., Articainic Acid-d7)

The hydrolysis of articaine results in the formation of its primary, pharmacologically inactive metabolite, articainic acid. nih.govchemicalbook.com Consequently, the metabolism of Articaine-d7 yields Articainic Acid-d7. This deuterated metabolite can be precisely identified and quantified using methods such as liquid chromatography-mass spectrometry (LC-MS). nih.gov The unique mass of the deuterated metabolite allows for clear differentiation from the endogenous, non-deuterated form and other compounds, ensuring high specificity and sensitivity in its measurement. nih.gov Further biotransformation can occur, with articainic acid being metabolized to articainic acid glucuronide. chemicalbook.comnih.gov Following the administration of Articaine-d7, one would expect to detect and quantify Articainic Acid-d7 and its subsequent glucuronide conjugate.

Comparative Metabolic Rate Assessment with Non-Deuterated Articaine

Articaine is known for its rapid metabolism, which contributes to its favorable safety profile. wikipedia.orgnih.gov It has a very short elimination half-life of approximately 20 minutes. wikipedia.orgvivarep.com A comparative assessment of the metabolic rate between Articaine-d7 and non-deuterated articaine would be a key application of the deuterated compound. Such a study would precisely measure if the presence of deuterium atoms alters the rate of hydrolysis by plasma esterases. While the fundamental metabolic pathway remains the same, any observed kinetic isotope effect could provide deeper insights into the enzymatic mechanism. As of now, literature predominantly focuses on the rapid metabolism of the non-deuterated form.

In Vivo Metabolic Fate of Articaine-d7 in Preclinical Models

Preclinical models are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.

Tracing of Deuterium-Labeled Species in Biological Systems

The primary purpose of using Articaine-d7 in preclinical in vivo studies is to trace the disposition of the drug and its metabolites. Following administration, the deuterium-labeled molecules can be tracked and measured in various biological samples, such as blood, plasma, and urine. nih.gov This allows researchers to build a comprehensive picture of the drug's journey through the body. Studies on non-deuterated articaine show that after administration, it is rapidly eliminated, and its main metabolite, articainic acid, appears in the blood. nih.gov In urine, approximately 2-5% of the administered dose is excreted as unchanged articaine, 40-70% as articainic acid, and 4-15% as articainic acid glucuronide. nih.gov By using Articaine-d7, researchers can perform these analyses with greater precision, distinguishing the administered drug from any other substances and accurately quantifying the parent compound and its deuterated metabolites.

Analysis of Metabolic Profiles and Pathways in Animal Studies

Studies in various animal models, including rats, dogs, and red deer, have consistently shown that articaine is primarily and rapidly metabolized through hydrolysis of its ester group. researchgate.netnih.govyoutube.com This reaction is catalyzed by non-specific esterases present in the plasma and tissues, leading to the formation of its main, pharmacologically inactive metabolite, articainic acid. researchgate.netnih.gov

The primary metabolic pathway can be summarized as follows: Articaine → Articainic Acid

Following its formation, articainic acid can undergo further metabolism, primarily through glucuronidation, to form articainic acid glucuronide, which is then excreted. researchgate.net A smaller fraction of the administered articaine dose is metabolized in the liver. vivarep.com This rapid systemic inactivation is a key feature of articaine's pharmacokinetic profile, contributing to its favorable safety margin by reducing the risk of systemic toxicity. nih.govvivarep.com

Pharmacokinetic studies in animals have quantified the rapid absorption and elimination of articaine. For instance, a study in red deer following subcutaneous administration reported the following parameters:

| Parameter | Articaine | Articainic Acid |

| Time to Maximum Concentration (Tmax) | 0.17 hours | 0.50 hours |

| Maximum Concentration (Cmax) | 1013.9 ng/mL | 762.6 ng/mL |

| Elimination Half-life (t1/2) | 1.12 hours | 0.90 hours |

This table presents pharmacokinetic parameters of articaine and its primary metabolite, articainic acid, in red deer following subcutaneous administration.

While these studies provide a robust understanding of articaine's metabolism, it is important to note that specific in vivo metabolic studies exclusively examining Articaine-d7 are not extensively available in the public domain. However, the use of Articaine-d7 as an internal standard in analytical methods for quantifying articaine and articainic acid in plasma suggests that its general metabolic pathway is expected to be identical to that of the non-deuterated compound.

Influence of Deuteration on Metabolite Formation and Elimination

The substitution of hydrogen atoms with deuterium in Articaine-d7 can potentially influence its metabolic rate due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and if the cleavage of this bond is the rate-limiting step in a metabolic reaction, a slower rate of metabolism can be expected for the deuterated compound. nih.gov

In the case of Articaine-d7, the deuterium atoms are located on the N-propyl group. The primary metabolic pathway of articaine is the hydrolysis of the ester linkage, a reaction that does not directly involve the C-H bonds on the N-propyl group. Therefore, a significant primary kinetic isotope effect on the rate of hydrolysis to articainic acid is not anticipated.

However, minor metabolic pathways or secondary metabolic steps might be affected. For instance, if any oxidative metabolism occurs on the N-propyl group, deuteration at this site would be expected to slow down that specific reaction. Studies on other deuterated anesthetics have shown that deuteration can decrease the rate of metabolism, potentially leading to reduced formation of certain metabolites and altered elimination profiles. nih.gov

Without direct comparative in vivo studies of Articaine-d7 and articaine, the precise quantitative influence of deuteration on metabolite formation and elimination remains a matter of scientific postulation based on the principles of the kinetic isotope effect and the known metabolic pathways of the non-deuterated parent compound.

Pharmacokinetic Research Applications of Articaine D7 in Preclinical Models

Comparative Pharmacokinetic Profiling (Articaine-d7 vs. Articaine) in Animal Models

A primary application of Articaine-d7 in preclinical research is in direct comparative pharmacokinetic studies against its non-deuterated counterpart, articaine (B41015). By co-administering or separately administering the two compounds to animal models (such as rats or deer) and measuring their respective concentrations in plasma over time, researchers can precisely delineate the effects of deuteration on the drug's disposition. nih.gov

Following administration in an animal model, blood samples are drawn at multiple time points to map the plasma concentration of both Articaine-d7 and articaine. The resulting plasma concentration-time curve provides a visual representation of the rates of absorption, distribution, and elimination. For articaine, these profiles are characterized by a rapid attainment of maximum plasma concentration (Cmax) followed by a swift decline, owing to its rapid hydrolysis in the blood. nih.govresearchgate.net

When comparing the two profiles, a discernible KIE would manifest as a change in the shape of the curve for Articaine-d7. If the deuteration has occurred at a site of metabolism, the metabolic breakdown of Articaine-d7 would be slower. This would theoretically result in a higher Cmax and a more gradual decline in plasma concentration compared to the parent drug, assuming all other factors remain equal.

To illustrate this concept, consider the following hypothetical data from a preclinical study:

| Compound | Dose (mg/kg) | Mean AUC (ng·h/mL) | Fold Change |

| Articaine | 5 | 1500 | - |

| Articaine-d7 | 5 | 2250 | 1.5x |

| This table is illustrative and based on the theoretical principles of the kinetic isotope effect. |

The elimination half-life (t1/2) is the time required for the plasma concentration of a drug to decrease by half, while clearance (CL) is the volume of plasma cleared of the drug per unit time. Articaine is known for its very short half-life, approximately 20-40 minutes in humans, due to rapid hydrolysis by plasma esterases. nih.gov This rapid clearance is a key safety feature. researchgate.net

Below is a hypothetical comparison of these pharmacokinetic parameters:

| Parameter | Articaine | Articaine-d7 |

| Elimination Half-life (t1/2) | 25 min | 40 min |

| Clearance (CL) | 2.0 L/h/kg | 1.3 L/h/kg |

| This table is illustrative and based on the theoretical principles of the kinetic isotope effect. |

The volume of distribution (Vd) is a theoretical volume that relates the amount of drug in the body to its concentration in the plasma. It provides an indication of how extensively a drug distributes into body tissues. Articaine is noted for its excellent diffusion through soft tissues and bone. nih.govresearchgate.net

Deuteration itself does not typically alter the fundamental physicochemical properties of a drug, such as its lipid solubility or pKa, which govern its distribution. Therefore, the Vd of Articaine-d7 is expected to be similar to that of articaine. However, by using Articaine-d7 in tissue distribution studies in animal models, researchers can gain more precise insights. Because Articaine-d7 is metabolized more slowly, its concentrations in specific tissues might be higher or persist longer, facilitating more accurate measurement and a better understanding of tissue-specific uptake and retention, which is crucial for a drug administered locally.

Physiologically Based Pharmacokinetic (PBPK) Modeling Incorporating Deuterated Drug Data

Physiologically based pharmacokinetic (PBPK) models are sophisticated mathematical representations of the body's physiological and anatomical structure used to simulate the ADME of drugs. nih.gov These models are composed of compartments representing different organs and tissues, interconnected by blood flow.

Data from studies with deuterated compounds like Articaine-d7 are exceptionally valuable for developing and validating PBPK models. nih.gov A PBPK model for articaine would aim to predict its concentration not just in plasma but in specific tissues, such as the site of injection. The comparative pharmacokinetic data from Articaine and Articaine-d7 can be used to refine the metabolic parameters within the model. For instance, if the model accurately predicts the observed plasma concentrations of both the parent drug and its deuterated analog, it increases the confidence in the model's ability to describe the underlying metabolic processes. This validated model can then be used to simulate scenarios that are difficult to test in vivo, providing deeper insights into drug-drug interactions or the effects of patient-specific physiological factors.

Role of Deuteration in Modulating Drug Disposition in Animal Systems

The strategic placement of deuterium (B1214612) atoms within the articaine molecule serves as a mechanistic tool to modulate and investigate its disposition. Articaine's structure is unique among amide local anesthetics because it contains an ester group that is readily hydrolyzed by plasma esterases, accounting for its rapid inactivation. nih.gov

By creating Articaine-d7 with deuterium atoms at or near this ester linkage, researchers can slow down this primary metabolic pathway. This modulation has several important research applications:

Metabolic Pathway Elucidation : Slowing the primary ester hydrolysis pathway allows for the detection and quantification of minor metabolic pathways that might otherwise be obscured. This provides a more complete map of how the drug is metabolized in the body.

Investigating Metabolite Activity : If a metabolite of articaine were pharmacologically active, slowing its formation using Articaine-d7 would help to decouple the effects of the parent drug from those of the metabolite.

In essence, deuteration allows scientists to "turn down the dial" on specific metabolic routes, revealing a clearer picture of the complex interplay of factors that govern the disposition of articaine in animal systems. This knowledge is fundamental for translating preclinical findings to clinical practice and optimizing therapeutic outcomes.

Impurity Profiling and Degradation Studies of Articaine D7

Identification and Structural Characterization of Deuterated Impurities and Related Substances

The synthesis of Articaine-d7 hydrochloride, a deuterated analog of the local anesthetic Articaine (B41015), can potentially generate a profile of impurities that includes both non-deuterated and partially deuterated variants. The structural characterization of these impurities is essential for understanding the manufacturing process and for quality control.

During the synthesis of deuterated compounds, the incorporation of deuterium (B1214612) atoms may not be complete, leading to the presence of lower isotopologues as impurities. acanthusresearch.com For Articaine-d7, where the propyl group is deuterated, impurities with varying degrees of deuteration (d1 to d6) could be present. The identification and quantification of these deuterated impurities are typically achieved using advanced analytical techniques such as mass spectrometry (MS) coupled with liquid chromatography (LC). High-resolution mass spectrometry (HR-MS) is particularly valuable for determining the exact mass of the impurities, which in turn helps in elucidating their elemental composition and the extent of deuteration.

In addition to isotopologues, other process-related impurities may be formed. These can be analogs of known Articaine impurities, but with deuterated moieties. For instance, impurities related to starting materials, intermediates, or by-products of the synthetic route can exist in their deuterated forms. The structural elucidation of these compounds often requires a combination of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR), and infrared (IR) spectroscopy, alongside mass spectrometry.

Table 1: Potential Deuterated Impurities and Related Substances of Articaine-d7

| Impurity Type | Potential Structure/Description | Analytical Method for Identification |

| Isotopologues | Articaine with d1 to d6 on the propyl group | LC-MS, HR-MS |

| Process-Related Impurities | Deuterated analogs of known Articaine impurities (e.g., deuterated starting materials or by-products) | LC-MS/MS, NMR, IR |

| Degradation Products | Deuterated forms of Articaine degradation products | LC-MS/MS, HR-MS |

Analysis of Degradation Products of Articaine-d7 Hydrochloride

Stability testing and the analysis of degradation products are fundamental to ensuring that a drug substance maintains its quality over its shelf life. For Articaine-d7 hydrochloride, this involves subjecting the compound to stress conditions to induce degradation and subsequently identifying the resulting products.

Forced degradation studies, also known as stress testing, are conducted to identify the likely degradation products that could form under various environmental conditions. nih.gov These studies typically involve exposing the drug substance to conditions more severe than those used for accelerated stability testing. researchgate.net For Articaine-d7 hydrochloride, forced degradation would likely be carried out under the following conditions:

Acidic and Alkaline Hydrolysis: Articaine contains an ester linkage which is susceptible to hydrolysis. tandfonline.com Treatment with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at elevated temperatures would be expected to cleave this ester, yielding deuterated articainic acid. vivarep.com

Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂), can lead to the formation of N-oxides or other oxidation products. The thiophene (B33073) ring in articaine may also be susceptible to oxidation. ijper.org

Thermal Degradation: Heating the solid drug substance at high temperatures can reveal thermally labile functionalities and potential degradation pathways that might occur during manufacturing or storage at elevated temperatures. researchgate.net

Photodegradation: Exposing the drug substance to light of various wavelengths can induce photolytic reactions, which is particularly important for light-sensitive compounds. nih.gov

The degradation products formed under these stress conditions would be deuterated analogs of the known degradation products of articaine.

Table 2: Summary of Forced Degradation Studies for Articaine-d7 Hydrochloride

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, heat | Deuterated Articainic Acid |

| Alkaline Hydrolysis | 0.1 M NaOH, heat | Deuterated Articainic Acid |

| Oxidation | 3% H₂O₂, room temperature | Deuterated N-oxide derivatives, Thiophene ring oxidation products |

| Thermal | Dry heat (e.g., 80°C) | Various thermal decomposition products |

| Photolysis | Exposure to UV and visible light | Various photolytic products |

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the API in the presence of its impurities and degradation products. chromatographyonline.com For Articaine-d7 hydrochloride, the development of a SIAM is crucial for its quality control.

High-performance liquid chromatography (HPLC) with UV detection is a common technique for developing SIAMs. chromatographyonline.com The method would be developed to separate Articaine-d7 from its potential deuterated and non-deuterated impurities and degradation products. The chromatographic conditions, such as the column type (e.g., C18), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and a buffer), flow rate, and detector wavelength, would be optimized to achieve adequate resolution between all peaks. psu.edu

The validation of the SIAM would be performed according to ICH guidelines and would include tests for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all potential impurities and degradants, which is confirmed by analyzing the samples from the forced degradation studies.

Application of Articaine-d7 as a Reference Standard for Impurity Quantification

Stable isotope-labeled (SIL) compounds like Articaine-d7 are valuable tools in analytical chemistry, particularly as internal standards in chromatographic assays. acanthusresearch.com The use of a SIL internal standard can significantly improve the accuracy and precision of quantification by compensating for variations in sample preparation, injection volume, and matrix effects in LC-MS analysis. researchgate.net

In the context of impurity quantification, Articaine-d7 can be used as an internal standard for the analysis of non-deuterated Articaine and its impurities. By adding a known amount of Articaine-d7 to the sample containing the non-deuterated analyte, the ratio of the response of the analyte to the response of the internal standard is used for quantification. Since Articaine-d7 has nearly identical physicochemical properties to Articaine, it co-elutes or elutes very closely, and experiences similar ionization efficiency and matrix effects in LC-MS, making it an ideal internal standard. researchgate.net

The purity of the Articaine-d7 standard itself is a critical factor. The presence of any non-labeled Articaine as an impurity in the deuterated standard must be accurately determined and accounted for to avoid overestimation of the analyte concentration.

Future Prospects in Deuterated Articaine Research

Exploration of Novel Deuterated Analogs for Mechanistic Investigations

The synthesis of novel deuterated analogs of articaine (B41015) offers a powerful toolkit for detailed mechanistic investigations into its function. By strategically placing deuterium (B1214612) atoms at different metabolically susceptible positions on the articaine molecule, researchers can finely tune its properties. This site-specific deuteration allows for a systematic exploration of how different parts of the molecule contribute to its interaction with biological targets, primarily voltage-gated sodium channels. nih.gov

The primary mechanism of local anesthetics like articaine involves blocking nerve conduction by binding to these sodium channels. nih.gov By creating a series of deuterated analogs, scientists can investigate the kinetic isotope effect (KIE) on various metabolic pathways. The KIE refers to the change in the rate of a chemical reaction when a heavier isotope is substituted for a lighter one. A significant KIE can slow down metabolism, potentially prolonging the anesthetic's duration of action and altering its pharmacodynamic profile.

Recent research has focused on generating novel analogs of existing drugs to improve their therapeutic effects. For instance, studies on articaine have led to the development of analogs with enhanced anti-inflammatory and antimicrobial properties, demonstrating the potential for multifunctional local anesthetics. nih.govnih.gov The application of similar synthetic strategies to create deuterated versions of these or other novel articaine analogs could yield compounds with not only improved metabolic stability but also enhanced secondary therapeutic characteristics.

Integration of Multi-Omics Approaches with Deuterated Probes in Drug Metabolism Studies

The convergence of deuterated probes with multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize our understanding of drug metabolism. nih.govfrontiersin.org Articaine-d7 (hydrochloride) can serve as a stable isotope-labeled internal standard, enabling precise and accurate quantification of the parent drug and its metabolites in complex biological samples.

Key Applications of Multi-Omics with Deuterated Articaine:

| Omics Field | Application in Deuterated Articaine Research | Potential Insights |

| Metabolomics | Precise tracking of metabolic pathways and quantification of metabolites. | Detailed understanding of articaine's metabolic fate, identification of novel metabolites, and assessment of metabolic shunting. nih.govastrazeneca.com |

| Proteomics | Identification of specific enzymes (e.g., cytochrome P450s) and transporters involved in articaine metabolism and disposition. | Elucidation of protein-drug interactions and off-target effects. |

| Transcriptomics | Analysis of changes in gene expression in response to articaine exposure. | Understanding the broader cellular and physiological responses to the anesthetic. |

| Genomics | Investigating the influence of genetic polymorphisms on articaine metabolism. | Insights into inter-individual variability in drug response and potential for personalized medicine. youtube.com |

This integrated approach allows researchers to move beyond a "one-target, one-drug" paradigm to a more holistic "multi-targets, multi-components" view of drug action. frontiersin.org By combining these data-rich methodologies, scientists can build comprehensive models of how deuterated articaine behaves in a biological system, leading to more predictable drug development and the identification of novel biomarkers for efficacy and safety. nih.govyoutube.com

Advancements in Deuteration Technologies for Pharmaceutical Research

The feasibility of developing deuterated pharmaceuticals like Articaine-d7 is heavily reliant on the continuous advancement of deuteration technologies. Historically, the incorporation of deuterium into molecules was often inefficient. However, recent progress has led to the development of site-selective, reliable, and scalable methods for preparing deuterated active pharmaceutical ingredients (APIs). nih.gov

Modern synthetic chemistry offers a variety of techniques to achieve high levels of deuterium incorporation with great precision. These advancements are critical for moving deuterated compounds from small-scale laboratory research to large-scale clinical and commercial production. The growing interest in deuterated drugs, underscored by the FDA approval of agents like deutetrabenazine and deucravacitinib, has spurred further innovation in this field. uniupo.it Major pharmaceutical companies are increasingly incorporating deuteration into their drug discovery and development pipelines, recognizing its potential to create improved therapeutics. nih.gov

Translational Relevance of Deuterated Articaine Research for Understanding Local Anesthetic Pharmacology

Research into deuterated articaine holds significant translational relevance for the broader field of local anesthetic pharmacology. The primary benefit of deuteration lies in its ability to improve a drug's pharmacokinetic profile by attenuating its metabolism. nih.govnih.gov For articaine, which contains an ester group and is susceptible to hydrolysis, deuteration at or near this site could slow its breakdown, potentially leading to a longer duration of anesthesia. nih.gov

This improved metabolic stability can have several clinical implications:

Enhanced Efficacy: A prolonged local anesthetic effect could be beneficial for certain dental and medical procedures. researchgate.net

Improved Safety Profile: By reducing the rate of metabolism, deuteration can decrease the formation of potentially undesirable metabolites. nih.gov It may also lower the peak plasma concentration of the parent drug, thereby reducing the risk of systemic toxicity.

Personalized Medicine: Understanding how deuteration affects metabolism can help in designing drugs for patient populations with specific metabolic characteristics, such as those with certain genetic enzyme deficiencies. nih.gov

The study of deuterated articaine provides a valuable model for exploring the structure-activity relationships of local anesthetics. The insights gained can inform the design of future anesthetics with tailored properties, ultimately leading to safer and more effective pain management strategies in clinical practice. nih.govresearchgate.net

Q & A

Q. What methodologies are recommended for synthesizing and characterizing Articaine-d7 hydrochloride?

To synthesize Articaine-d7 hydrochloride, begin by deuterating the parent compound via hydrogen-deuterium exchange under controlled conditions (e.g., using deuterated solvents or catalysts). Validate deuterium incorporation at specific positions using Nuclear Magnetic Resonance (NMR) (e.g., observing the absence of proton signals at deuterated sites) and Mass Spectrometry (MS) (e.g., confirming the +7 Da shift). Purity should be assessed via High-Performance Liquid Chromatography (HPLC) with UV detection, ensuring a single peak corresponding to the deuterated form. Elemental analysis can further confirm stoichiometric integrity. For reproducibility, document reaction parameters (temperature, solvent ratios, and catalyst loading) meticulously .

Q. How should researchers optimize analytical methods for quantifying Articaine-d7 hydrochloride in biological matrices?

Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (adjusted to pH 3.0 with formic acid) to separate Articaine-d7 from endogenous compounds. Calibrate using deuterated internal standards (e.g., Articaine-d7 itself) to correct for matrix effects. For enhanced sensitivity, employ tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode, targeting unique fragmentation patterns. Validate the method for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%). Note that deuterium substitution may slightly alter retention times compared to non-deuterated analogs; account for this during method development .

Advanced Research Questions

Q. How can researchers design in vivo pharmacokinetic studies to evaluate Articaine-d7 hydrochloride’s metabolic stability?

Incorporate a two-arm experimental design : one group receiving Articaine-d7 and another the non-deuterated form. Collect plasma samples at critical timepoints (e.g., 0.5, 1, 2, 4, 8 hours post-administration) to assess half-life (), clearance (CL), and volume of distribution (). Use LC-MS/MS to quantify parent compounds and metabolites. To isolate isotopic effects, compare metabolic pathways (e.g., cytochrome P450-mediated oxidation) between deuterated and non-deuterated forms. Include statistical power analysis to determine sample size adequacy and apply ANOVA for inter-group comparisons .

Q. How should contradictions in metabolic data between Articaine-d7 and its non-deuterated analog be resolved?

Contradictions may arise from isotopic effects on enzyme binding or metabolic rate constants. Address this by:

- Conducting enzyme kinetic assays (e.g., and measurements) using recombinant CYP isoforms.

- Performing molecular dynamics simulations to compare binding affinities of deuterated vs. non-deuterated substrates.

- Cross-validating findings with stable isotope tracing in hepatocyte models.

If discrepancies persist, evaluate study design factors (e.g., dosing regimens, animal strain variability) and ensure isotopic purity of Articaine-d7 (>98% by NMR/MS) to rule out batch heterogeneity .

Q. What experimental strategies are effective for assessing Articaine-d7 hydrochloride’s stability under physiological conditions?

Design a stability protocol testing:

- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC.

- Thermal stability : Expose samples to 25°C, 40°C, and 60°C for 1–4 weeks, analyzing decomposition products.

- Photostability : Use ICH Q1B guidelines with UV light exposure.

Apply Arrhenius kinetics to predict shelf-life under varying conditions. For complex degradation pathways, use high-resolution MS to identify breakdown products and propose degradation mechanisms .

Q. How can isotopic effects of deuterium in Articaine-d7 hydrochloride be systematically evaluated in pharmacological studies?

Compare the following between Articaine-d7 and its non-deuterated form:

- Receptor binding assays (e.g., radioligand displacement in neuronal sodium channels).

- In vitro efficacy metrics (e.g., EC in pain models).

- Isotope fractionation studies to detect kinetic isotope effects (KIE) in metabolic pathways.

Use density functional theory (DFT) calculations to model deuterium’s impact on bond dissociation energies. Publish raw datasets and computational models to enable reproducibility .

Methodological Notes

- Data Presentation : Use tables to summarize kinetic parameters (e.g., , CL) and figures to illustrate metabolic pathways or isotopic effects. Reference all non-original data sources explicitly .

- Critical Analysis : When conflicting data arise, apply multivariate regression to identify confounding variables (e.g., batch-to-batch variability, analytical sensitivity) .

- Ethical Compliance : Adhere to institutional guidelines for animal/human studies and declare conflicts of interest in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.